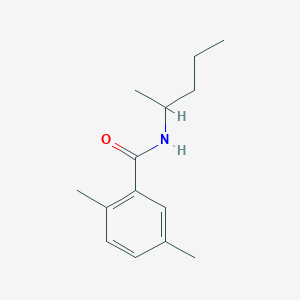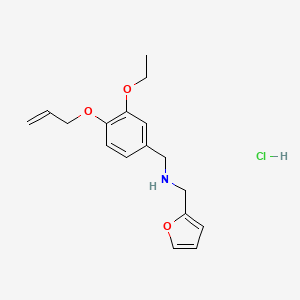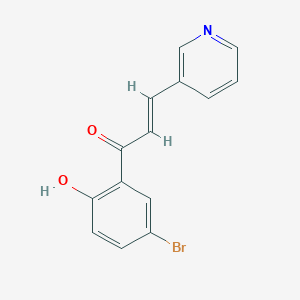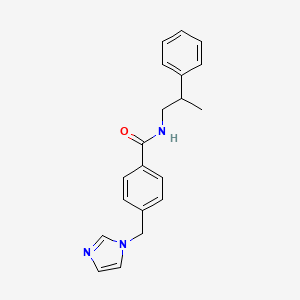![molecular formula C23H30N2O3 B5285378 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE](/img/structure/B5285378.png)
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE is a complex organic compound with a molecular formula of C23H30N2O3 and a molecular weight of 382.5 g/mol . This compound features an adamantane moiety, which is known for its rigid, diamond-like structure, contributing to the compound’s stability and unique properties.
Preparation Methods
The synthesis of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as ethyl acetate and hexanes, and purification is achieved through techniques like flash column chromatography . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of 3-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1-(4-ETHOXYPHENYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with various biological molecules, potentially inhibiting or modulating their activity. The ethoxyphenyl group and pyrrolidine-2,5-dione moiety contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-(1-adamantylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-2-28-19-5-3-18(4-6-19)25-21(26)10-20(22(25)27)24-14-23-11-15-7-16(12-23)9-17(8-15)13-23/h3-6,15-17,20,24H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLCHGGPMZVKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-{N-[hydroxy(phenyl)acetyl]ethanehydrazonoyl}phenyl)cyclohexanecarboxamide](/img/structure/B5285321.png)
![2-{[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]carbonyl}-5-methoxypyridin-4(1H)-one](/img/structure/B5285326.png)
![6-{(E)-2-[5-(3-bromophenyl)furan-2-yl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5285335.png)
![N-allyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5285342.png)

![N,N-dimethyl-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinamine](/img/structure/B5285354.png)
![N1,N1-DIMETHYL-N4-{2-[(PROPAN-2-YL)CARBAMOYL]PHENYL}PIPERIDINE-1,4-DICARBOXAMIDE](/img/structure/B5285362.png)


![(4-{[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]carbonyl}phenyl)methanol](/img/structure/B5285388.png)
![(4aS*,8aR*)-6-(2-amino-6-methylpyrimidin-4-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5285391.png)
![5-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)pentanenitrile](/img/structure/B5285393.png)
![3-({1-[3-(2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5285398.png)
